molecular formula C16H20O4 B15134910 SHP2-IN-29

SHP2-IN-29

Cat. No.: B15134910
M. Wt: 276.33 g/mol
InChI Key: KTMVZSURHPMBJF-YTXTXJHMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 2,4-dihydroxy-6-(3E,5E)-3,5-nonadien-1-yl- (hereafter referred to as Compound A), is a phenolic metabolite derived from fungal sources, including Aspergillus puniceus and Penicillium species . Its structure features a benzoic acid core substituted with hydroxyl groups at positions 2 and 4, and a conjugated (3E,5E)-nonadienyl side chain at position 4. This compound has garnered attention for its antimicrobial activity against Gram-positive bacteria, such as Bacillus subtilis and Staphylococcus aureus . Its biosynthesis likely involves polyketide synthases (PKS), with cyclization modes analogous to those observed in other fungal secondary metabolites .

Properties

Molecular Formula

C16H20O4

Molecular Weight

276.33 g/mol

IUPAC Name

2,4-dihydroxy-6-[(3E,5E)-nona-3,5-dienyl]benzoic acid

InChI

InChI=1S/C16H20O4/c1-2-3-4-5-6-7-8-9-12-10-13(17)11-14(18)15(12)16(19)20/h4-7,10-11,17-18H,2-3,8-9H2,1H3,(H,19,20)/b5-4+,7-6+

InChI Key

KTMVZSURHPMBJF-YTXTXJHMSA-N

Isomeric SMILES

CCC/C=C/C=C/CCC1=C(C(=CC(=C1)O)O)C(=O)O

Canonical SMILES

CCCC=CC=CCCC1=C(C(=CC(=C1)O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of SHP2-IN-29 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The mother liquor preparation method involves dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO) to achieve a concentration of 40 mg/mL .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the compound is available for research purposes from various suppliers, indicating that it is synthesized and purified under controlled laboratory conditions .

Chemical Reactions Analysis

Types of Reactions: SHP2-IN-29 undergoes various chemical reactions, including inhibition of protein tyrosine phosphatases such as PTP1B and TCPTP. The compound exhibits inhibitory activity with IC50 values of 4.27 μM and 4.74 μM, respectively .

Common Reagents and Conditions: Common reagents used in the preparation and reactions of this compound include DMSO, polyethylene glycol (PEG300), and Tween 80. These reagents are used to prepare stock solutions and in vivo formulations .

Major Products Formed: The major products formed from the reactions involving this compound are primarily related to its inhibitory activity against SHP2 and other protein tyrosine phosphatases .

Mechanism of Action

SHP2-IN-29 exerts its effects by inhibiting the activity of SHP2, a protein tyrosine phosphatase involved in multiple signaling pathways. SHP2 modulates diverse cell signaling events that control metabolism, cell growth, differentiation, cell migration, transcription, and oncogenic transformation. It interacts with molecules in the cell and regulates key signaling events, including RAS/ERK, PI3K/AKT, JAK/STAT, and PD-1 pathways . By inhibiting SHP2, this compound disrupts these pathways, leading to reduced cell proliferation and survival in cancer cells .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Compound A and Analogs

Compound Name Structure Molecular Formula Source Key Functional Groups
Compound A 2,4-Dihydroxy-6-(3E,5E-nonadienyl) benzoic acid C₁₆H₂₀O₄ Aspergillus puniceus 2,4-Dihydroxybenzoic acid; (E,E)-dienyl
5-[(3E,5E)-3,5-Nonadienyl]-1,3-benzenediol (Compound B) Resorcinol core with (3E,5E)-nonadienyl side chain C₁₅H₂₀O₂ Penicillium spp. 1,3-Dihydroxybenzene; (E,E)-dienyl
2,4-Dihydroxy-6-acetonyl-benzoic acid (Compound C) Benzoic acid with acetonyl substituent C₁₀H₁₀O₅ P. bialowiezense 2,4-Dihydroxybenzoic acid; acetonyl
Protocatechuic acid (Compound D) 3,4-Dihydroxybenzoic acid C₇H₆O₄ Mangrove-derived fungi 3,4-Dihydroxybenzoic acid

Key Observations :

  • Side Chain Configuration: Compound A’s (3E,5E)-dienyl chain differs from analogs like 5-[(3Z,5E)-nonadienyl]-1,3-benzenediol (), where a (3Z,5E) configuration alters molecular geometry and likely impacts bioactivity .

Spectroscopic and Physicochemical Properties

NMR data (Table 2 in ) highlights distinct chemical shifts for Compound A:

  • 13C NMR : C-1 (137.2 ppm), C-3 (150.4 ppm), and C-4 (103.0 ppm) align with aromatic hydroxylation patterns .
  • Comparison with Compound B: The resorcinol core of Compound B lacks the carboxylic acid group, resulting in downfield shifts for C-2 (138.3 ppm) and C-4 (102.8 ppm) .

Bioactivity and Functional Differences

Table 2: Bioactivity Comparison

Compound Antimicrobial Activity (Gram+) Enzyme Inhibition Toxicity (Predicted LD₅₀)
A Active (B. subtilis, S. aureus) Not reported Model-predicted higher toxicity
B Not reported Not reported Unknown
C Not reported Not reported Unknown
D Not reported α-Glucosidase (IC₅₀: 89.4 µM) Included in QSTR models

Key Findings :

  • Compound A’s antimicrobial activity is unique among its analogs, likely due to its dienyl side chain enhancing membrane disruption .
  • Protocatechuic acid (Compound D) exhibits α-glucosidase inhibition, a property absent in Compound A, underscoring the role of hydroxylation patterns in target specificity .

Toxicity and Quantitative Structure-Toxicity Relationships (QSTR)

While Compound A’s acute toxicity (LD₅₀) remains unstudied, QSTR models for benzoic acid derivatives () suggest that substituents like the nonadienyl chain influence toxicity via connectivity indices (0JA, 1JA) :

  • 0JA (Zero-order connectivity index) : Reflects branching; higher in Compound A due to the linear dienyl chain.
  • Cross-factor JB (0JA × 1JA) : Predicts increased toxicity for compounds with extended hydrophobic substituents .

Q & A

Q. How is this compound isolated from fungal sources, and what purification methods are effective?

The compound is typically isolated via solvent extraction (e.g., ethyl acetate) followed by chromatographic techniques. For example, Penicillium sclerotiorum cultures are extracted, and the crude extract is fractionated using silica gel column chromatography. Active fractions are further purified via reversed-phase HPLC, with structural confirmation by NMR and HRESIMS .

Q. What spectroscopic techniques are critical for structural elucidation?

  • 1H and 13C NMR : Assigns proton and carbon environments (e.g., phenolic OH groups at δ 12.8 ppm and conjugated diene protons at δ 5.3–6.2 ppm).
  • 2D NMR (COSY, HMBC, HSQC) : Confirms connectivity, such as HMBC correlations between the nonadienyl chain and C-6 of the benzoic acid core.
  • HRESIMS : Determines the molecular formula (e.g., [M-H]⁻ at m/z 305.1384 for C₁₆H₁₈O₄) .

Q. What are the documented biological activities of this compound?

  • Antimicrobial : Inhibits Staphylococcus aureus and Bacillus subtilis (MIC 8–32 µg/mL) via membrane disruption, validated by live/dead staining .
  • Anti-inflammatory : Activates the Nrf2 pathway in macrophages, reducing IL-6 and TNF-α by 40–60% at 10 µM .

Q. How should researchers handle stability and storage?

Store at -20°C under argon to prevent oxidation of the conjugated diene. Prepare DMSO stock solutions in aliquots to avoid freeze-thaw degradation, with purity confirmed by HPLC (>95%) .

Advanced Research Questions

Q. How can experimental design address contradictions in bioactivity data across studies?

  • Standardization : Follow CLSI guidelines for antimicrobial assays, using ATCC strains and consistent inoculum sizes.
  • Orthogonal assays : Combine MIC determinations with time-kill curves to confirm bactericidal vs. bacteriostatic effects.
  • Purity validation : Ensure compound integrity via HPLC and NMR before testing .

Q. What LC-MS parameters optimize quantification in complex biological matrices?

  • Column : C18 (2.1 × 100 mm, 2.6 µm).
  • Mobile phase : Acetonitrile/water (0.1% formic acid) gradient (5% → 95% over 15 min).
  • Detection : Negative ESI mode, monitoring [M-H]⁻ at m/z 305.1. Use deuterated internal standards (e.g., d₄-benzoic acid) for spike-recovery validation (85–115% recovery) .

Q. What synthetic strategies enable structure-activity relationship (SAR) studies?

  • Side-chain modification : Introduce alkyl/alkenyl variants via Heck coupling.
  • Protection/deprotection : Acetylate phenolic OH groups during synthesis, followed by NaOH-mediated deprotection.
  • Bioactivity screening : Test analogs for shifts in MIC and Nrf2 activation to identify critical functional groups .

Q. How can molecular docking predict anti-inflammatory mechanisms involving Nrf2?

  • Target : Dock into the Keap1 Kelch domain (PDB 2FLU) using AutoDock Vina.
  • Key interactions : Hydrogen bonds with Arg483 and hydrophobic contacts with Tyr572.
  • Validation : Measure Nrf2-driven luciferase activity in HEK293T cells transfected with an ARE reporter .

Q. What crystallographic challenges arise, and how does SHELXL improve refinement?

  • Challenges : Flexible nonadienyl chain complicates crystal packing.
  • Crystallization : Slow evaporation from hexane/ethyl acetate (1:1).
  • Refinement : Use SHELXL with TWIN/BASF commands for twinned data. Achieve R1 < 0.05 and completeness >98% .

Q. How does the compound’s conformation influence bioactivity?

  • Ring puckering : Analyze using Cremer-Pople coordinates () to assess planarity of the benzoic acid core.
  • Side-chain geometry : (3E,5E)-configuration critical for membrane interaction; cis/trans isomerization reduces activity by 10-fold .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.